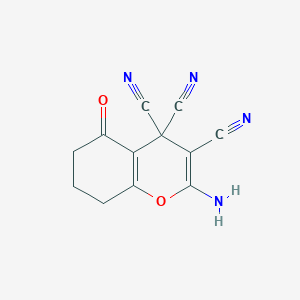

2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile

Description

2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile is a polyfunctional chromene derivative characterized by a fused bicyclic system (pyran and cyclohexenone rings) and three cyano groups at positions 3, 4, and 4 of the chromene scaffold. Its molecular formula is C₁₃H₈N₄O₂, with a molecular weight of 240.22 g/mol and CAS number 30404-07-0 . The compound is synthesized via cyclization reactions, such as the condensation of dimethyl-dihydro-resorcine-monoimine with tetracyanoethylene, which eliminates HCN to form the tricarbonitrile-substituted chromene core .

Properties

IUPAC Name |

2-amino-5-oxo-7,8-dihydro-6H-chromene-3,4,4-tricarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c13-4-7-11(16)18-9-3-1-2-8(17)10(9)12(7,5-14)6-15/h1-3,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZPPLVITKBHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(C(=C(O2)N)C#N)(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile typically involves multi-step organic reactions. One common approach is the one-pot three-component synthesis using a catalyst such as h-BN/Fe3O4/APTES-AMF/CuII nanocomposite. This method allows for the efficient formation of the chromene core structure under relatively mild conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products Formed: The reactions can yield various derivatives of the chromene core, including hydroxylated, halogenated, and alkylated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile has shown potential in various biological assays. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer and infections.

Industry: In industry, the compound's unique properties may be harnessed for the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Flexibility: The tricarbonitrile derivative is synthesized via a specialized cyclization route, whereas most analogs (e.g., 3-carbonitriles or carboxylates) are prepared via multicomponent or organocatalytic methods, often with higher yields .

SAR Insights :

- Position 4 Substituents : Aryl groups (e.g., 3,4-dimethoxyphenyl in ) enhance planarity and π-π stacking with biological targets, whereas the tricarbonitrile’s steric bulk may limit membrane permeability .

- Hydrogen Bonding : The tricarbonitrile’s NH₂ group participates in N–H···N and N–H···O interactions (observed in analogs like ), which stabilize supramolecular structures and influence pharmacokinetics .

Crystallographic and Conformational Analysis

- Target Compound: No crystallographic data is provided, but analogous 4H-chromenes (e.g., ) adopt a half-boat conformation in the cyclohexenone ring and a "V"-shaped pyran ring .

- Hydrogen-Bonding Networks: Derivatives like 2-amino-4-(4-methoxyphenyl)-5-oxo-4H-chromene-3-carbonitrile form 2D networks via N–H···O/N interactions, critical for crystal packing and solubility . The tricarbonitrile’s additional cyano groups may introduce novel bonding motifs.

Physicochemical Properties

- Solubility : The tricarbonitrile’s polarity (due to three CN groups) likely reduces lipophilicity compared to methyl- or aryl-substituted analogs (e.g., 7,7-dimethyl derivatives in ).

- Thermal Stability: Melting points for monosubstituted carbonitriles range from 207–273°C , whereas the tricarbonitrile’s stability remains uncharacterized.

Biological Activity

2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 240.22 g/mol. The compound features a chromene core with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Anticancer Activity :

- Research indicates that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain chromene derivatives can inhibit the growth of breast cancer cells with an enhanced selectivity compared to non-tumorigenic cells .

- A specific study demonstrated that 2-amino derivatives showed potent activity against topoisomerase I and II, which are critical targets in cancer therapy .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

The biological activity of this compound is thought to involve several mechanisms:

- Topoisomerase Inhibition : By inhibiting topoisomerase enzymes, the compound disrupts DNA replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in microbial cells leading to cell death.

- Cytokine Modulation : The anti-inflammatory effects may be due to the modulation of cytokine release and inflammatory pathways.

Q & A

Q. What are the established synthetic routes for 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions. A key method involves reacting dimethyl-dihydro-resorcine-monoimine with tetracyanoethylene, eliminating HCN to form the chromene scaffold. Optimization of solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of dihydroresorcine derivative to tetracyanoethylene) enhances yields (typically 60–75%). Reaction progress is monitored via TLC and characterized by IR (C≡N stretches at ~2200 cm⁻¹) and NMR (distinct NH₂ and carbonyl signals) .

Q. How is the structural integrity of this chromene derivative confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic (P1) or monoclinic (C2/c) lattice system, depending on substituents. Key parameters include bond lengths (e.g., C–C = 1.50–1.54 Å, C≡N = 1.15 Å) and torsion angles (e.g., cyclohexenone ring puckering quantified via Cremer-Pople parameters). Hydrogen-bonding networks (N–H⋯N/O) stabilize the crystal packing, forming corrugated layers parallel to the bc plane. SHELX software refines structures with R-factors < 0.06 .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- IR Spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and NH₂ (~3300–3400 cm⁻¹) groups.

- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.4 ppm), NH₂ (δ 4.5–5.0 ppm), and cyclohexenone protons (δ 2.1–3.2 ppm). ¹³C NMR confirms nitrile carbons (δ 115–120 ppm) and carbonyls (δ 190–200 ppm).

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 280.32 for C₁₇H₁₆N₂O₂) .

Advanced Research Questions

Q. How do substituents on the chromene scaffold affect intermolecular interactions and crystallographic packing?

Substituents like 4-methylphenyl or 4-(dimethylamino)phenyl introduce steric and electronic variations. For example, bulky groups increase dihedral angles between aromatic rings (up to 85°), altering hydrogen-bonding motifs. Electron-donating groups (e.g., –NMe₂) enhance N–H⋯O interactions (bond distances ~2.8 Å), while electron-withdrawing groups (e.g., –NO₂) favor N–H⋯N networks. Graph-set analysis (e.g., R₂²(8) motifs) quantifies these patterns .

Q. What contradictions exist in reported bioactivity data, and how can experimental design resolve them?

Discrepancies arise in antimicrobial assays due to variable test strains (e.g., S. aureus vs. E. coli) and solvent systems (DMSO vs. aqueous buffers). To standardize results:

- Use MIC (Minimum Inhibitory Concentration) assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).

- Include positive controls (e.g., ciprofloxacin) and solvent-only blanks.

- Validate via dose-response curves and statistical analysis (e.g., ANOVA, p < 0.05) .

Q. What computational methods complement experimental data for understanding this compound’s reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond angles/energetics.

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina.

- Hirshfeld Surface Analysis : Maps close contacts (e.g., H⋯H, H⋯O/N) to quantify crystal packing efficiency .

Q. How can SHELX software improve refinement of high-resolution crystallographic data for this compound?

SHELXL refines anisotropic displacement parameters for non-H atoms, while SHELXPRO interfaces with macromolecular datasets. For twinned crystals, use the TWIN/BASF commands. Key steps:

- Apply restraints for disordered regions (e.g., AFIX 66).

- Validate H-atom positions via riding models.

- Cross-check with PLATON for missed symmetry or voids .

Methodological Considerations

Q. What experimental protocols mitigate HCN release during synthesis?

Q. How are hydrogen-bonding networks analyzed in polymorphic forms?

Use Mercury (CCDC) to visualize interactions and calculate graph-set descriptors. Compare packing coefficients (0.65–0.75) and lattice energies (via PIXEL calculations) to identify thermodynamically stable polymorphs .

Q. What strategies resolve data contradictions between spectroscopic and crystallographic results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.